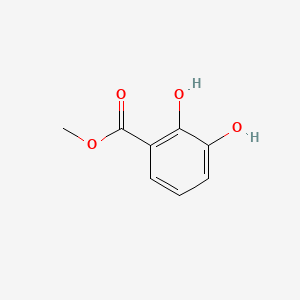

2,3-二羟基苯甲酸甲酯

概述

描述

Methyl 2,3-dihydroxybenzoate is a natural product found in Cedronella canariensis with data available.

科学研究应用

抗真菌活性

2,3-二羟基苯甲酸甲酯 (M2,3DB) 已显示出显着的抗真菌活性,特别是对灰葡萄孢菌和茄疫病菌等植物病原体。它在特定浓度下抑制各种植物病原体生长的有效性突出了其作为植物病害管理中生物杀菌剂的潜力 (Lee、Nguyen、Cho、Moon 和 Kim,2017)。

神经保护作用

研究表明,2,3-二羟基苯甲酸甲酯具有神经保护作用,特别是在人神经母细胞瘤模型 SH-SY5Y 细胞中的氧化损伤方面。已经观察到它可以减轻这些细胞中的氧化应激并抑制细胞凋亡,表明其在神经退行性疾病中具有潜在的治疗应用 (Cai、Wang、Pan、Mi、Zhang、Geng、Wang、Hu、Zhang、Gao、Wu 和 Luo,2016)。

促进神经突生长

在涉及皮层神经元的研究中,发现 2,3-二羟基苯甲酸甲酯可以显着促进神经突生长,增强神经元存活,并诱导脑源性神经营养因子的表达。这些发现表明其具有神经营养作用,使其成为神经退行性疾病治疗中进一步研究的候选药物 (Zhang、Zhou、Xu、Liao、Yan、Lv 和 Luo,2012)。

代谢和细胞色素 P450 抑制

已经对 2,3-二羟基苯甲酸甲酯的排泄、代谢和基于细胞色素 P450 的药物-药物相互作用进行了研究。这些研究对于了解其药代动力学和与其他药物的潜在相互作用至关重要,特别是在神经退行性疾病的背景下 (Wang、Chen、Jiang、Li、Pan、Su、Wang、Hu、Mi、Xin、Gao、Zhao、Xiao 和 Luo,2019)。

合成和性质

研究还集中在 2,3-二羟基苯甲酸甲酯衍生物的合成及其性质上,包括它们在复杂化合物分级组装中的应用及其介晶性质的分析 (Van Craen、de Groot、Albrecht、Pan 和 Rissanen,2015)。

作用机制

Target of Action

Methyl 2,3-dihydroxybenzoate primarily targets the enzyme 2,3-dihydroxybenzoate decarboxylase . This enzyme is involved in the decarboxylation of 2,3-dihydroxybenzoate, a process that is crucial in various biochemical reactions .

Mode of Action

The interaction of Methyl 2,3-dihydroxybenzoate with its target enzyme involves a unique catalytic mechanism. The compound travels through a V-shaped tunnel in the enzyme, and the side chain conformation of a tyrosine residue controls the entry and exit of the compound during reversible reactions . This interaction is direction-dependent, meaning it varies depending on whether the enzyme is undergoing decarboxylation or carboxylation .

Biochemical Pathways

The primary biochemical pathway affected by Methyl 2,3-dihydroxybenzoate is the decarboxylation of 2,3-dihydroxybenzoate . This process is crucial in various biochemical reactions, including the synthesis of certain organic compounds . The downstream effects of this pathway are yet to be fully understood and are a subject of ongoing research.

Result of Action

The molecular and cellular effects of Methyl 2,3-dihydroxybenzoate’s action are largely dependent on its interaction with 2,3-dihydroxybenzoate decarboxylase. By influencing the activity of this enzyme, the compound can affect the decarboxylation of 2,3-dihydroxybenzoate, thereby influencing various biochemical reactions .

Action Environment

The action, efficacy, and stability of Methyl 2,3-dihydroxybenzoate can be influenced by various environmental factors. For instance, the pH level can affect the direction of the enzyme catalytic reactions . At different pH values, the forward and reverse reactions could be separated . .

属性

IUPAC Name |

methyl 2,3-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOAJWTSNTNAEIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178836 | |

| Record name | Methyl 2,3-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2411-83-8 | |

| Record name | Methyl 2,3-dihydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2411-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,3-dihydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002411838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2,3-dihydroxybenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2,3-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,3-dihydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Methyl 2,3-dihydroxybenzoate's discovery in Garcinia mangostana L.?

A: The identification of Methyl 2,3-dihydroxybenzoate in young Garcinia mangostana L. fruits is noteworthy because this is the first reported instance of this compound being found in this plant species []. This discovery contributes to the expanding knowledge of the phytochemical diversity of Garcinia mangostana L., which is known for its edible fruit, the mangosteen.

Q2: How does the antibacterial activity of Methyl 2,3-dihydroxybenzoate compare to Methyl gallate?

A: Research indicates that Methyl 2,3-dihydroxybenzoate demonstrates comparable or even slightly stronger antibacterial activity against Ralstonia solanacearum compared to Methyl gallate []. This is significant because Ralstonia solanacearum is a devastating plant pathogen that causes bacterial wilt disease in various crops.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![beta-Alanine, N-[3-(acetylamino)phenyl]-N-(3-methoxy-3-oxopropyl)-, methyl ester](/img/structure/B1585471.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-chloro-6'-(diethylamino)-](/img/structure/B1585485.png)